molecular formula C8H8N2O B1504227 3,4-Dihydro-1,7-naphthyridin-2(1H)-one CAS No. 885272-20-8

3,4-Dihydro-1,7-naphthyridin-2(1H)-one

Cat. No. B1504227
CAS RN: 885272-20-8
M. Wt: 148.16 g/mol
InChI Key: PWCQRUXZWPUNBG-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,7-naphthyridin-2(1H)-one, also known as DHN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHN belongs to the family of naphthyridine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one is not well understood, but it is believed to involve the modulation of various signaling pathways. For instance, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular stress. 3,4-Dihydro-1,7-naphthyridin-2(1H)-one also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to inhibit the Akt/mTOR pathway, which is implicated in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to exert various biochemical and physiological effects, such as reducing oxidative stress, improving mitochondrial function, and modulating glucose and lipid metabolism. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

3,4-Dihydro-1,7-naphthyridin-2(1H)-one has several advantages for lab experiments, such as its ease of synthesis and its diverse biological activities. It can be easily synthesized using simple and cost-effective methods, making it an attractive compound for medicinal chemistry research. Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one exhibits a wide range of biological activities, making it a versatile compound for investigating various disease pathways. However, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and dosage of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one for each specific application.

Future Directions

There are several future directions for the research on 3,4-Dihydro-1,7-naphthyridin-2(1H)-one, including the development of novel 3,4-Dihydro-1,7-naphthyridin-2(1H)-one derivatives with improved pharmacological properties, the investigation of its mechanism of action, and the exploration of its therapeutic potential for various diseases. Moreover, the use of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one in combination with other drugs or natural compounds may enhance its therapeutic efficacy and reduce its potential toxicity. Additionally, the development of novel drug delivery systems for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one may improve its bioavailability and targeting efficiency. Overall, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one represents a promising compound for the development of novel therapeutics for various diseases.

Scientific Research Applications

3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-microbial properties. Several studies have investigated the potential of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one as a therapeutic agent for various diseases. For instance, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to improve glucose homeostasis and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

3,4-dihydro-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQRUXZWPUNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696852
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1,7-naphthyridin-2(1H)-one

CAS RN

885272-20-8
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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